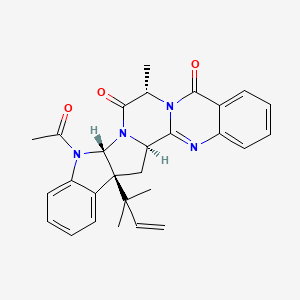
1,2-Anhydro-bzrhp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Anhydro-bzrhp is a chemical compound with the molecular formula C20H22O4 It is a derivative of rhamnopyranose, a sugar molecule, and is characterized by the presence of benzyl groups at the 3 and 4 positions, as well as an anhydro bridge between the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Anhydro-bzrhp typically involves the protection of hydroxyl groups followed by the formation of the anhydro bridge. One common method includes the benzylation of rhamnopyranose at the 3 and 4 positions using benzyl chloride in the presence of a base such as sodium hydride. The anhydro bridge is then formed by treating the intermediate compound with a dehydrating agent like tosyl chloride under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,2-Anhydro-bzrhp can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove the anhydro bridge or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce deprotected or reduced derivatives of the original compound.
Scientific Research Applications
1,2-Anhydro-bzrhp has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used to study enzyme interactions and carbohydrate metabolism.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,2-Anhydro-bzrhp involves its interaction with specific molecular targets, such as enzymes or receptors. The anhydro bridge and benzyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the context of its use, such as in biochemical assays or pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Anhydro-3,4-di-O-methylrhamnopyranose: Similar structure but with methyl groups instead of benzyl groups.
1,2-Anhydro-3,4-di-O-ethylrhamnopyranose: Ethyl groups replace the benzyl groups.
1,2-Anhydro-3,4-di-O-propylrhamnopyranose: Propyl groups are present instead of benzyl groups.
Uniqueness
1,2-Anhydro-bzrhp is unique due to the presence of benzyl groups, which can enhance its stability and reactivity compared to its methyl, ethyl, or propyl counterparts. The benzyl groups also provide additional sites for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
148431-62-3 |
|---|---|
Molecular Formula |
C28H28N4O3 |
Molecular Weight |
468.557 |
InChI |
InChI=1S/C28H28N4O3/c1-6-27(4,5)28-15-22-23-29-20-13-9-7-11-18(20)25(35)30(23)16(2)24(34)32(22)26(28)31(17(3)33)21-14-10-8-12-19(21)28/h6-14,16,22,26H,1,15H2,2-5H3/t16-,22+,26+,28-/m0/s1 |
InChI Key |
XTLQWSBGQKPGCF-DPVGMECPSA-N |
SMILES |
CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |
Synonyms |
1,2-anhydro-3,4-di-O-benzylrhamnopyranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















